molecular formula C18H18N4O2S B14101173 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B14101173
M. Wt: 354.4 g/mol
InChI Key: XPZQWRDPKIVRLU-CIAFOILYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base.

    Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.

    Hydrazide Formation: The thioether is then reacted with hydrazine hydrate to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 3-methoxybenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)ethyl 3-methylphenyl ether
  • 2-(1H-benzimidazol-2-ylsulfanyl)ethyl 4-fluorophenyl ether

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both a benzimidazole and a hydrazide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H18N4O2S/c1-12(13-6-5-7-14(10-13)24-2)21-22-17(23)11-25-18-19-15-8-3-4-9-16(15)20-18/h3-10H,11H2,1-2H3,(H,19,20)(H,22,23)/b21-12+

InChI Key

XPZQWRDPKIVRLU-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC(=CC=C3)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC(=CC=C3)OC

Origin of Product

United States

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